Cas no 135112-28-6 ((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid)

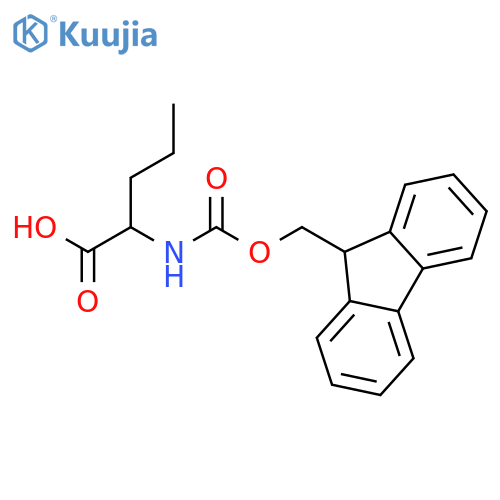

135112-28-6 structure

商品名:(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid

CAS番号:135112-28-6

MF:C20H21NO4

メガワット:339.38504576683

MDL:MFCD00155631

CID:64344

PubChem ID:354334806

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid 化学的及び物理的性質

名前と識別子

-

- Fmoc-L-Norvaline

- Fmoc-Nva-OH

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norvaline

- N-Fmoc-L-norvaline

- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

- Fmoc-Nva-OH Fmoc-L-norvaline

- N-(9-Fluorenylmethyloxycarbonyl)-L-Norvaline

- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid

- <i>N<

- 9-fluorenylmethyloxycarbonyl-L-NVa-OH

- AmbotzFAA1415

- Fmoc-L-NVa-OH

- N-Fmoc-2-aminovaleric acid

- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)pentanoic acid

- DTXSID80426880

- L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

- Fmoc-L-2-aminovaleric acid

- JBIJSEUVWWLFGV-SFHVURJKSA-N

- M06138

- SCHEMBL120255

- Z1946056419

- FMOC-L-NHCH[CH3(CH2)2]-COOH

- AM82599

- AKOS015910845

- Fmoc-norvaline

- J-300352

- PD196887

- 135112-28-6

- MFCD00155631

- Fmoc-Nva-OH, >=98.0% (HPLC)

- F1117

- CS-W013923

- HY-W013207

- AS-68348

- EN300-624058

- Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid

- A11346

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid

-

- MDL: MFCD00155631

- インチ: InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1

- InChIKey: JBIJSEUVWWLFGV-SFHVURJKSA-N

- ほほえんだ: CCC[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 339.14700

- どういたいしつりょう: 339.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 8

- 複雑さ: 458

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- 互変異性体の数: 2

- トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.23

- ゆうかいてん: 153.0 to 157.0 deg-C

- ふってん: 557.9±33.0 °C at 760 mmHg

- フラッシュポイント: 291.2±25.4 °C

- PSA: 75.63000

- LogP: 4.16930

- 光学活性: [α]20/D −21±1°, c = 2% in DMF

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- ちょぞうじょうけん:0-10°C

- 危険レベル:IRRITANT

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM248969-500g |

Fmoc-Nva-OH |

135112-28-6 | 98% | 500g |

$*** | 2023-03-30 | |

| Enamine | EN300-624058-0.1g |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

135112-28-6 | 95.0% | 0.1g |

$105.0 | 2025-02-20 | |

| AAPPTec | UFV102-25g |

Fmoc-Nva-OH |

135112-28-6 | 25g |

$150.00 | 2024-07-19 | ||

| Apollo Scientific | OR960882-100g |

Fmoc-Nva-OH |

135112-28-6 | 98+% | 100g |

£69.00 | 2025-02-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F131877-100g |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid |

135112-28-6 | ≥98.0% (HPLC) | 100g |

¥468.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F131877-10g |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid |

135112-28-6 | ≥98.0% (HPLC) | 10g |

¥74.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F131877-1g |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid |

135112-28-6 | ≥98.0% (HPLC) | 1g |

¥29.90 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F95690-5g |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid |

135112-28-6 | 98% | 5g |

¥31.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F95690-25g |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid |

135112-28-6 | 98% | 25g |

¥100.0 | 2023-09-07 | |

| Enamine | EN300-624058-5.0g |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

135112-28-6 | 95.0% | 5.0g |

$1115.0 | 2025-02-20 |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid 関連文献

-

Eranthie Weerapana,Barbara Imperiali Org. Biomol. Chem. 2003 1 93

推奨される供給者

Amadis Chemical Company Limited

(CAS:135112-28-6)(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid

清らかである:99%

はかる:500g

価格 ($):247.0